molecular formula C7H11N3O2 B2580319 {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol CAS No. 2031269-23-3

{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol

Cat. No.: B2580319
CAS No.: 2031269-23-3
M. Wt: 169.184
InChI Key: CHMIIDAKGWNKAF-UHFFFAOYSA-N
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Description

{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol ( 2031269-23-3) is a versatile, high-purity small molecule scaffold of significant interest in medicinal chemistry and drug discovery. This complex heterocyclic compound, with molecular formula C 7 H 11 N 3 O 2 and a molecular weight of 169.18 g/mol, serves as a privileged structure for the design and synthesis of novel bioactive molecules . Chemical Properties & Structure: The compound features a fused [1,2,4]triazolo[4,3-d][1,4]oxazepine ring system, which incorporates multiple nitrogen atoms and an oxygen atom within its bicyclic framework. The presence of a pendant methanol group (-CH 2 OH) at the 3-position provides a handle for further synthetic modification and functionalization via conjugation or derivatization . Its structure is characterized by a SMILES code of OCC1=NN=C2N1CCOCC2 and an InChIKey of CHMIIDAKGWNKAF-UHFFFAOYSA-N . Research Applications and Value: As a versatile small molecule scaffold , this compound is primarily valued for its potential as a core building block in pharmaceutical research . The fused triazole-heterocycle motif is a key structural element found in compounds investigated for various therapeutic areas. For instance, structurally related fused triazole derivatives have been explored as potent, orally active agonists of the APJ receptor, a target relevant to cardiovascular diseases . Furthermore, similar triazole-fused heterocycles have been developed as potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes . This demonstrates the high value of this chemical scaffold in developing new therapeutic agents targeting specific receptors and enzymes. Handling and Compliance: This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes in humans . Researchers should handle this chemical with appropriate precautions in a controlled laboratory environment. The available purity is a minimum of 95% .

Properties

IUPAC Name

5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-5-7-9-8-6-1-3-12-4-2-10(6)7/h11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMIIDAKGWNKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2C1=NN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of triazolo-oxazepines and is characterized by its unique bicyclic structure. The presence of nitrogen atoms in the triazole ring contributes to its biological activity. The IUPAC name for this compound is (5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride .

Antimycobacterial Activity

Recent studies have indicated that derivatives of triazolo-oxazepines exhibit promising antimycobacterial properties. For instance, a related compound demonstrated excellent activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values comparable to established treatments like linezolid . This suggests that {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol could be further explored for its potential as an antituberculosis agent.

Central Nervous System Effects

Another area of interest is the neuropharmacological effects of triazolo derivatives. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and exhibit anxiolytic or antidepressant effects. The structural features of this compound may allow it to interact with various receptors in the central nervous system (CNS), potentially leading to new treatments for anxiety and depression.

Case Study 1: Antimycobacterial Screening

In a systematic screening of various triazole derivatives for antimycobacterial activity, this compound was identified as a lead compound due to its favorable MIC values against multiple strains of M. tuberculosis. This study highlights the importance of structural modifications in enhancing biological activity and the potential for further development into therapeutic agents .

Case Study 2: Neuropharmacological Assessment

A separate investigation focused on the neuropharmacological properties of triazole derivatives revealed that compounds structurally related to this compound exhibited significant anxiolytic effects in animal models. These findings suggest that this compound could serve as a scaffold for developing new CNS-active drugs aimed at treating anxiety disorders .

Data Tables

Application AreaActivity TypeReference
AntimycobacterialMIC against M. tuberculosis
NeuropharmacologyAnxiolytic effects

Mechanism of Action

The mechanism of action of {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Ring Systems :

  • The target compound’s 1,4-oxazepine ring (oxygen-containing seven-membered ring) contrasts with pyridine (six-membered, nitrogen-only) in and 1,4-diazepine (seven-membered, two nitrogens) in . The oxygen atom in oxazepine may enhance polarity and solubility compared to nitrogen-rich analogs.
  • The pyrazine -based analog introduces a six-membered di-azine ring, which could alter electronic properties and hydrogen-bonding capacity.

Pharmacological Potential and SAR Insights

  • Antitumor Activity : Thiadiazole and thiazole derivatives (e.g., compound 9b , IC₅₀ = 2.94 µM against HepG2) in demonstrate that triazole-containing heterocycles can exhibit significant cytotoxicity. The oxazepine ring’s oxygen atom may modulate target binding or solubility compared to pyridine/diazepine analogs.

Biological Activity

The compound {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H11_{11}N3_3O2_2
  • Molecular Weight : 169 Da
  • CAS Number : 2031269-23-3
  • LogP : -1.56 (indicating high hydrophilicity)
  • Polar Surface Area : 60 Ų

These properties suggest that the compound may have favorable interactions with biological systems due to its polar nature.

Anticancer Properties

Research indicates that triazole derivatives possess significant anticancer properties. A study on related triazole compounds demonstrated their ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A derivative similar to this compound showed promising results against human breast cancer cells (MCF-7), exhibiting cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Activity

Triazole compounds have also been noted for their antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

  • Research Finding : In vitro studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure of this compound suggests potential as an antimicrobial agent due to its ability to form hydrogen bonds with microbial targets .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of triazole derivatives. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties.

  • Case Study : A related compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage in vitro. This suggests that this compound could be explored for neuroprotective applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors (e.g., inhibiting topoisomerases in cancer cells).
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin receptors) may influence neurochemical pathways.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage in cells.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerApoptosis induction
AntimicrobialCell membrane disruption
NeuroprotectiveOxidative stress mitigation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol, and how can purity be maximized?

  • Methodology : A multi-step synthesis involving cyclization and functionalization is typically employed. For example, hydrazine hydrate and KOH in ethanol under reflux (4–8 hours) can yield triazole derivatives with ~78% efficiency after recrystallization from chloroform or dimethyl sulfoxide/water . Purification via column chromatography (e.g., silica gel, chloroform:methanol gradients) and characterization by HPLC (≥95% purity) are critical .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology : Use a combination of:

  • NMR : Analyze δ ~7.00–9.00 ppm for aromatic protons and δ ~3.50–5.00 ppm for oxazepine and methanol groups .
  • IR : Confirm C=N stretches (~1625 cm⁻¹) and O–H bonds (~3300 cm⁻¹) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., m/z 246.28 for analogs) .
  • X-ray crystallography : Resolve fused triazolo-oxazepine ring geometry .

Q. What solvents and reaction conditions improve yield during derivatization?

  • Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility for alkylation/acylation. For example, acetic acid reflux improves cyclization efficiency in fused triazole systems . Temperature control (60–80°C) minimizes side reactions .

Advanced Research Questions

Q. How do structural modifications influence biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) to enhance α-glucosidase inhibition, as seen in triazolo-triazepine derivatives outperforming acarbose (IC₅₀ < 10 µM) .
  • Docking studies : Model interactions with enzyme active sites (e.g., α-glucosidase’s catalytic triad) using AutoDock Vina .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • QSAR : Correlate logP values (>2.5) with membrane permeability using Molinspiration or SwissADME .
  • MD simulations : Assess stability in lipid bilayers (GROMACS) to predict blood-brain barrier penetration .

Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?

  • Methodology :

  • Variable temperature NMR : Identify dynamic rotational barriers in the oxazepine ring .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., diastereotopic H atoms) .

Q. What strategies stabilize the compound under physiological conditions?

  • Methodology :

  • pH stability assays : Test degradation in buffers (pH 1–10) via UV-Vis monitoring (λ = 270 nm) .
  • Lyophilization : Improve shelf life by formulating as a hydrochloride salt (storage: –20°C, desiccated) .

Methodological Challenges

Q. How to design analogs with enhanced selectivity for neurological targets?

  • Methodology :

  • Bioisosteric replacement : Substitute the methanol group with trifluoromethyl (–CF₃) to improve CNS penetration .
  • In vitro assays : Screen against GABAₐ receptors (radioligand binding) to assess selectivity .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • Methodology :

  • LC-MS/MS : Detect ≤0.1% impurities using a C18 column and ESI+ ionization .
  • DSC/TGA : Identify polymorphic transitions (e.g., melting points ~165°C) .

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